9-substituted 9,10-dihydro-9,10-ethanoanthracene scaffold
9-substituted 9,10-dihydro-9,10-ethanoanthracene scaffold
Executive Summary
The 9,10-dihydro-9,10-ethanoanthracene scaffold (often colloquially termed the dibenzobicyclo[2.2.2]octane system) represents a privileged structure in medicinal chemistry. Unlike the planar anthracene parent, this scaffold is characterized by a rigid, three-dimensional "roof-like" geometry with a specific pucker angle (~123°) that enforces spatial orientation of substituents.
This guide focuses on the 9-substituted derivatives—a subclass where the bridgehead carbon bears a functional group. This position is chemically strategic: it imposes high steric demand and prevents metabolic oxidation at the bridgehead, a common liability in planar tricyclics. This scaffold is the core of the tetracyclic antidepressant Maprotiline and the anxiolytic Benzoctamine , and has recently re-emerged in the design of multidrug resistance (MDR) reversal agents and glucocorticoid receptor modulators.
Structural Architecture & Pharmacophore Analysis
The scaffold consists of two benzene rings fused to a central bicyclo[2.2.2]octane core.
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Rigidity: The ethano-bridge locks the two aromatic wings into a permanent non-planar configuration.
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The C9-Position (Bridgehead): Substitution here creates a "neopentyl-like" steric environment. It is chemically inert to typical nucleophilic attacks but dictates the global shape of the molecule.
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Bioisosterism: It acts as a conformationally restricted bioisostere of the flexible diphenylmethane pharmacophore found in many antihistamines and anticholinergics.
Visualizing the Pharmacophore (DOT Visualization)
The following diagram illustrates the structure-activity relationship (SAR) logic flow for this scaffold.
Figure 1: SAR Logic of the Ethanoanthracene Scaffold. The rigid core positions the C9 substituent and side chain for optimal receptor interaction.
Synthetic Methodologies
The construction of 9-substituted 9,10-dihydro-9,10-ethanoanthracenes relies almost exclusively on the Diels-Alder [4+2] cycloaddition . The reaction involves a 9-substituted anthracene (diene) and an ethylene equivalent (dienophile).[1][2][3]
The Challenge of C9 Substitution
Direct functionalization of the bridgehead after the bridge is formed is kinetically difficult due to steric hindrance and the inability to form planar carbocation intermediates (Bredt's Rule constraints, though less severe in [2.2.2] systems than [2.2.1], still apply to transition states). Therefore, the substituent is best introduced on the anthracene precursor .
Synthetic Pathway Workflow
Figure 2: Synthetic workflow for generating 9-substituted ethanoanthracene libraries.
Experimental Protocol: Synthesis of 9-Formyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic Anhydride
This protocol demonstrates the introduction of a bridgehead substituent (Formyl group) using 9-anthraldehyde. This is a versatile intermediate; the aldehyde can be converted to amines (reductive amination) or extended alkyl chains (Wittig).
Objective: Synthesize the Diels-Alder adduct of 9-anthraldehyde and maleic anhydride.
Reagents:
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9-Anthraldehyde (9-Anthracenecarboxaldehyde): 10.0 mmol (2.06 g)
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Maleic Anhydride: 12.0 mmol (1.18 g) [1.2 eq]
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Toluene (Anhydrous): 25 mL
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Optional: Hydroquinone (trace, radical inhibitor)
Methodology:
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Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen to ensure an inert atmosphere (critical to prevent oxidation of the aldehyde).
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Dissolution: Add 9-anthraldehyde and maleic anhydride to the flask. Add toluene.[4]
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Reaction: Heat the mixture to reflux (110 °C) with vigorous stirring.
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Checkpoint: The reaction typically turns from a bright yellow/orange suspension (anthracene) to a clearer or pale solution as the conjugation is broken.
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Duration: Reflux for 6–12 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1). The fluorescent spot of the starting anthracene should disappear.
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Workup (Crystallization):
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Cool the reaction mixture slowly to room temperature.
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Cool further in an ice bath (0–4 °C) for 1 hour. The product should precipitate as a white or off-white solid.
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Note: If no precipitate forms, concentrate the toluene to ~50% volume under reduced pressure and re-cool.
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Purification:
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Filter the solid using a Büchner funnel.
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Wash the cake with cold toluene (2 x 5 mL) followed by cold hexanes (2 x 10 mL) to remove unreacted maleic anhydride.
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Dry under high vacuum at 40 °C.
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Yield & Characterization:
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Typical Yield: 75–85%
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Melting Point: >200 °C (Decomposes/Reverts via Retro-Diels-Alder at high temp).
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1H NMR Validation: The disappearance of the C9-H singlet of anthracene (~8.5 ppm) and the appearance of the bridgehead C10-H (multiplet/singlet depending on resolution) and the bridge protons (C11, C12) confirms the structure.
Comparative Data: Reaction Conditions
The following table summarizes conditions for different 9-substituted analogs based on recent literature and microwave-assisted protocols.
| 9-Substituent (Diene) | Dienophile | Conditions | Yield | Selectivity | Ref |
| -CHO (Aldehyde) | Maleic Anhydride | Toluene, Reflux, 12h | 82% | Endo/Exo mix | [1, 3] |
| -Br (Bromo) | Acrylonitrile | Xylene, Microwave (180°C), 10 min | 92% | Ortho favored | [2] |
| -CH2-NH-R | Ethylene (Gas) | Benzene, 150°C, Sealed Tube | 65% | N/A | [4] |
| -H (Unsubstituted) | Vinyl Acetate | Xylene, Reflux, 24h | 70% | Hydrolysis req. | [5] |
Medicinal Chemistry Applications
Maprotiline (Ludiomil)
Maprotiline is the archetypal drug for this scaffold. It is a secondary amine with a propyl chain at the C9 position.
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Mechanism: Selective Norepinephrine Reuptake Inhibitor (NRI).
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Structural Key: The rigid ethano-bridge prevents the side chain from overlapping with the aromatic rings, maintaining a specific distance required for the Norepinephrine Transporter (NET) binding site.
Emerging Applications: MDR Reversal
Recent studies indicate that 9-substituted ethanoanthracenes can inhibit P-glycoprotein (P-gp), a pump responsible for multidrug resistance in cancer cells. The lipophilic cage structure inserts into the transmembrane domain of P-gp, blocking drug efflux [6].
References
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Diels-Alder Reactions of Anthracene Derivatives. Journal of Chemical Education. Synthesis of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.
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Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes. Journal of King Saud University - Science.
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Synthesis and Pharmacological Properties of New 9,10-Dihydro-9,10-ethanoanthracene Derivatives. Journal of Medicinal Chemistry. Foundational SAR study on the scaffold.
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Maprotiline: Chemistry and Pharmacology. Progress in Drug Research. Comprehensive review of the antidepressant applications.
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Adventures in bridgehead substitution chemistry. Chemical Communications. Discusses the difficulty and strategies for bridgehead modification.
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Synthesis and Biochemical Evaluation of Ethanoanthracenes... in Chronic Lymphocytic Leukemia. Pharmaceuticals. Recent application in cancer therapy.
